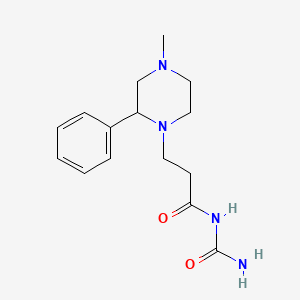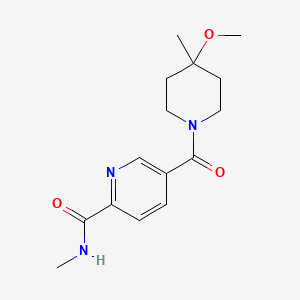![molecular formula C12H17ClN2O5S2 B6964068 [1-(2-Chloro-5-methoxyphenyl)sulfonylpyrrolidin-2-yl]methanesulfonamide](/img/structure/B6964068.png)
[1-(2-Chloro-5-methoxyphenyl)sulfonylpyrrolidin-2-yl]methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(2-Chloro-5-methoxyphenyl)sulfonylpyrrolidin-2-yl]methanesulfonamide: is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound is characterized by the presence of a sulfonyl group attached to a pyrrolidine ring, which is further substituted with a methanesulfonamide group and a 2-chloro-5-methoxyphenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Chloro-5-methoxyphenyl)sulfonylpyrrolidin-2-yl]methanesulfonamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,4-diaminobutane.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, where a sulfonyl chloride reacts with the pyrrolidine ring under basic conditions.
Attachment of the Methanesulfonamide Group: This step involves the reaction of the intermediate compound with methanesulfonyl chloride in the presence of a base.
Substitution with 2-Chloro-5-methoxyphenyl Group: The final step involves the substitution reaction where the 2-chloro-5-methoxyphenyl group is introduced using a suitable halogenated precursor and a coupling agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The chloro group in the 2-chloro-5-methoxyphenyl moiety can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or primary amines in the presence of a base.
Major Products
Oxidation: Formation of 2-chloro-5-methoxybenzoic acid.
Reduction: Formation of [1-(2-Chloro-5-methoxyphenyl)sulfonylpyrrolidin-2-yl]methanethiol.
Substitution: Formation of [1-(2-Amino-5-methoxyphenyl)sulfonylpyrrolidin-2-yl]methanesulfonamide.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Antimicrobial Agents: Due to its sulfonamide structure, it can be explored for antimicrobial properties against various bacterial strains.
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it a potential candidate for drug development.
Medicine
Drug Development: The compound can be investigated for its potential therapeutic effects, particularly in treating infections or inflammatory conditions.
Industry
Material Science: It can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mecanismo De Acción
The mechanism of action of [1-(2-Chloro-5-methoxyphenyl)sulfonylpyrrolidin-2-yl]methanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid, a substrate for bacterial enzymes, thereby inhibiting their function and preventing bacterial growth. Additionally, the compound may interact with other cellular targets, disrupting normal cellular processes and leading to its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
[1-(2-Chloro-5-methoxyphenyl)sulfonylpyrrolidin-2-yl]methanesulfonamide: can be compared with other sulfonamides such as:
Uniqueness
Structural Features: The presence of the pyrrolidine ring and the specific substitution pattern (2-chloro-5-methoxyphenyl) distinguishes it from other sulfonamides.
Its unique structure may confer distinct biological activities, making it a valuable compound for further research and development.
Propiedades
IUPAC Name |
[1-(2-chloro-5-methoxyphenyl)sulfonylpyrrolidin-2-yl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O5S2/c1-20-10-4-5-11(13)12(7-10)22(18,19)15-6-2-3-9(15)8-21(14,16)17/h4-5,7,9H,2-3,6,8H2,1H3,(H2,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZIKLDMJDGHTKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)S(=O)(=O)N2CCCC2CS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[2-oxo-2-(3-phenyl-3,3a,4,6,7,7a-hexahydro-2H-pyrano[4,3-b]pyrrol-1-yl)ethyl]benzonitrile](/img/structure/B6963985.png)
![N-[1-[2-(dimethylamino)ethyl]pyrazol-3-yl]-2-(sulfamoylmethyl)pyrrolidine-1-carboxamide](/img/structure/B6963999.png)
![5-[[(4-acetylthiophene-2-carbonyl)amino]methyl]-N,N-dimethyloxolane-2-carboxamide](/img/structure/B6964005.png)
![1-Methyl-3-[4-(4-methylidenepiperidin-1-yl)-4-oxobutyl]imidazolidine-2,4-dione](/img/structure/B6964010.png)
![[3-Oxo-3-[4-[(1,3,5-trimethylpyrazol-4-yl)methyl]piperazin-1-yl]propyl]urea](/img/structure/B6964015.png)
![4-[2-(2-Hydroxypropyl)azepan-1-yl]-2,2-dimethyl-4-oxobutanenitrile](/img/structure/B6964019.png)

![7-(6-chloro-3,4-dihydro-2H-chromene-3-carbonyl)-3-methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6964040.png)

![[1-[4-(5-Fluoropyridin-2-yl)piperazin-1-yl]-3-hydroxy-1-oxopropan-2-yl]urea](/img/structure/B6964055.png)
![N-[2-[(4-hydroxypiperidin-1-yl)methyl]phenyl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide](/img/structure/B6964063.png)
![[1-(3,3-Dimethylbutylsulfonyl)pyrrolidin-2-yl]methanesulfonamide](/img/structure/B6964069.png)
![4-[4-(2,5-difluorophenyl)piperazine-1-carbonyl]-6-propan-2-yl-1H-pyridin-2-one](/img/structure/B6964077.png)
![[1-(3-Chloro-4-methoxyphenyl)sulfonylpyrrolidin-2-yl]methanesulfonamide](/img/structure/B6964087.png)
